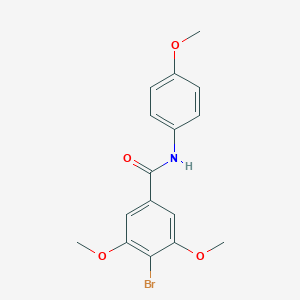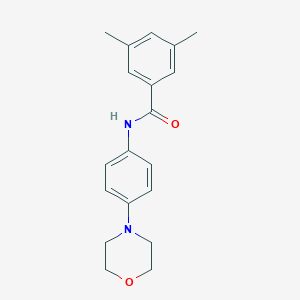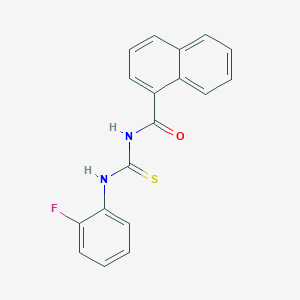
4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the phenethylamine family and is also known as Bromo-DMA. This compound has been studied extensively for its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide is not fully understood. However, it is believed to act as a selective COX-2 inhibitor, which is responsible for its anti-inflammatory properties. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is responsible for its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide has significant anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. Additionally, this compound has been shown to protect neurons from damage caused by oxidative stress. It has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of studying 4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide is that it has significant anti-inflammatory and neuroprotective properties. This makes it a promising candidate for the development of new drugs for the treatment of inflammatory and neurodegenerative diseases. However, one of the limitations of studying this compound is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide. One direction is to further investigate its mechanism of action. This will help to better understand how this compound exerts its anti-inflammatory and neuroprotective effects. Another direction is to study the safety and efficacy of this compound in humans. This will help to determine whether this compound has potential as a new drug for the treatment of inflammatory and neurodegenerative diseases. Additionally, more research is needed to optimize the synthesis of this compound to produce higher yields and purity. Finally, this compound could be studied for its potential use in other areas of medicine, such as oncology, where its anti-inflammatory properties could be beneficial.
Synthesemethoden
The synthesis of 4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide involves the reaction of 3,5-dimethoxy-4-bromobenzaldehyde with 4-methoxyaniline in the presence of acetic acid. The resulting compound is then treated with hydrochloric acid to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide has been studied for its potential applications in medicinal chemistry. It has been found to have significant anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases. Additionally, this compound has been studied for its potential use as a neuroprotective agent. It has been shown to protect neurons from damage caused by oxidative stress and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide |
|---|---|
Molekularformel |
C16H16BrNO4 |
Molekulargewicht |
366.21 g/mol |
IUPAC-Name |
4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C16H16BrNO4/c1-20-12-6-4-11(5-7-12)18-16(19)10-8-13(21-2)15(17)14(9-10)22-3/h4-9H,1-3H3,(H,18,19) |
InChI-Schlüssel |
PDFKLNULPRBIOE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)







